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Beta-Amyloid (10-19)

Cat. No.: B1578820
M. Wt: 1299.5
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (10-19) peptide is a defined fragment encompassing amino acids 10 to 19 (YTSEGSPGHL) of the full-length Amyloid-Beta (Aβ) protein. This region is part of the N-terminal hydrophilic domain, which is critical for studying the molecular mechanisms of Aβ aggregation and its role in Alzheimer's disease pathology. Research indicates that soluble Aβ oligomers, rather than insoluble plaques, are the primary neurotoxic agents responsible for synaptic dysfunction, oxidative stress, and impaired neuronal signaling in Alzheimer's disease . The (10-19) sequence is a valuable tool for investigating the early stages of Aβ aggregation and the specific molecular interactions that stabilize oligomeric structures. Molecular dynamics simulations show that the N-terminal region contributes to the peptide's conformational stability and its interactions with other Aβ molecules or potential inhibitors . This peptide is supplied for research applications only, including in vitro binding studies, antibody development and characterization, exploration of Aβ aggregation pathways, and as a control in immunoassays. It is essential for advancing structure-based drug design and for elucidating the pathogenesis of Alzheimer's disease. This product is labeled "For Research Use Only". Not intended for any clinical, diagnostic, or therapeutic use in humans.

Properties

Molecular Weight

1299.5

sequence

YEVHHQKLVF

Origin of Product

United States

Structural Characterization and Biophysical Properties of Beta Amyloid 10 19

Advanced Spectroscopic Techniques for Structural Elucidation of Beta-Amyloid (10-19)

A variety of advanced spectroscopic techniques have been employed to probe the structural features of the Aβ(10-19) fragment at different levels of detail, from atomic resolution to the characterization of its secondary structure and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Beta-Amyloid (10-19)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For Aβ fragments, NMR studies provide insights into the initial conformations that may precede aggregation.

Studies on Aβ congeners in aqueous solutions have revealed important conformational details. For instance, ¹H NMR studies of the related Aβ(10-35) fragment, which contains the 10-19 sequence, have shown a pH-dependent folding transition. While inactive at a low pH, at a pH between 5 and 9 where it becomes "plaque competent," changes in chemical shifts, coupling constants, and nuclear Overhauser enhancements (NOEs) indicate a distinct folded conformation. This structure is not helical but is characterized by several turns and at least two short strands. nih.gov In contrast, the N-terminal fragment Aβ(1-28) does not exhibit a similar folding transition. nih.gov

The chemical shifts of protons (¹H) are highly sensitive to their local electronic environment, providing information about the secondary structure. libretexts.org In largely unstructured peptides like monomeric Aβ, the chemical shifts are often close to "random coil" values. case.edu However, deviations from these values can indicate the presence of transient or stable secondary structures. For example, a downfield shift is typically associated with a less shielded nucleus. libretexts.org

The following table provides representative ¹H NMR chemical shifts for amino acid residues commonly found in peptides, which serve as a baseline for interpreting the spectra of Aβ(10-19).

Amino Acid Residue Typical ¹H Chemical Shift Range (ppm)
Valine (Val)0.9 - 2.3 (side chain), 3.6 - 4.2 (α-H)
Leucine (Leu)0.9 - 1.8 (side chain), 4.1 - 4.5 (α-H)
Phenylalanine (Phe)2.9 - 3.3 (β-H), 7.2 - 7.4 (aromatic)
Tyrosine (Tyr)2.9 - 3.2 (β-H), 6.7 - 7.2 (aromatic)
Histidine (His)3.0 - 3.3 (β-H), 7.0 - 8.5 (imidazole)
Glutamic Acid (Glu)1.9 - 2.5 (side chain), 4.1 - 4.4 (α-H)
Lysine (Lys)1.4 - 3.0 (side chain), 4.1 - 4.4 (α-H)
Glutamine (Gln)1.9 - 2.5 (side chain), 4.1 - 4.4 (α-H)
Note: These are general ranges and can vary based on the specific chemical environment within the peptide.

NOE data, which arises from the through-space interaction of protons, is crucial for determining the three-dimensional fold of a peptide. The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, making it a sensitive measure of proximity. In the context of Aβ(10-19), the presence of specific NOEs would indicate which residues are spatially close to each other, defining the peptide's fold. For example, NOEs between non-adjacent residues are indicative of turns or folded structures. nih.gov Furthermore, ¹⁵N relaxation rates can provide information on the dynamics of the peptide backbone, with higher order parameters suggesting less flexibility. nih.govacs.org

X-ray Crystallography and Diffraction Studies on Beta-Amyloid (10-19) Aggregates

While obtaining high-resolution crystal structures of full-length Aβ fibrils is challenging due to their non-crystalline and insoluble nature, X-ray crystallography and fiber diffraction have been invaluable in characterizing the structure of amyloid aggregates formed by shorter Aβ fragments. nih.govpnas.org These techniques have established the "cross-β" structure as a hallmark of amyloid fibrils. nih.govwikipedia.org

In a cross-β structure, the β-strands run perpendicular to the long axis of the fibril, and the hydrogen bonds that stabilize the β-sheets are parallel to it. nih.govwikipedia.org X-ray fiber diffraction patterns of amyloid fibrils typically show two characteristic reflections: a sharp reflection at approximately 4.7 Å, corresponding to the inter-strand distance within a β-sheet, and a more diffuse reflection at around 10-12 Å, representing the inter-sheet distance. wikipedia.orgresearchgate.net

Studies on synthetic peptides with sequences from the β/A4 protein have shown that analogues can be classified into groups based on their orientation and assembly. nih.gov Some fragments form fibrillar assemblies that produce a cross-β pattern, with the hydrogen-bonding direction acting as the fiber axis. nih.gov The unit cell dimensions of β-crystallites in these assemblies have been determined to be a = 9.4 Å (hydrogen bonding direction), b = 7 Å (polypeptide chain direction), and c = 10 Å (inter-sheet direction). nih.gov

More recently, micro-crystallography on short peptide segments has revealed the detailed "steric zipper" structure, where side chains from two β-sheets interdigitate in a very specific and complementary manner. nih.gov This tight packing contributes to the remarkable stability of amyloid fibrils.

Circular Dichroism Spectroscopy for Conformational Analysis of Beta-Amyloid (10-19)

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of proteins and peptides in solution. nih.govpnas.org By measuring the differential absorption of left and right circularly polarized light, CD provides information on the proportions of α-helix, β-sheet, and random coil conformations. nih.govnih.gov

For Aβ peptides, CD is instrumental in monitoring the conformational transition from a predominantly random coil or α-helical state to a β-sheet-rich structure during aggregation. nih.govpnas.org In membrane-mimicking environments or upon interaction with lipids, Aβ can adopt α-helical conformations. pnas.orgox.ac.uk However, in aqueous solution, it tends to be largely unstructured before aggregating into β-sheets. case.edupnas.org

The CD spectrum of a peptide is characterized by distinct features corresponding to different secondary structures:

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 193 nm. acs.org

β-sheet: A negative band around 216-218 nm and a positive band around 195-200 nm. acs.org

Random coil: A strong negative band around 198 nm.

Studies on Aβ fragments have used CD to follow conformational changes as a function of solvent composition. For instance, in hexafluoro-2-propanol (HFIP), a solvent known to promote local hydrogen bonds, Aβ peptides can show a high α-helical content. bibliotekanauki.pl The addition of water can then induce aggregation and a shift towards β-sheet structures. bibliotekanauki.pl The ability to distinguish between parallel and antiparallel β-sheets using advanced CD analysis methods has further enhanced the utility of this technique. pnas.org

Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis of Beta-Amyloid (10-19)

Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for analyzing the secondary structure of proteins and peptides, particularly in aggregated states. nih.govresearchgate.net It is highly sensitive to the hydrogen bonding patterns within the peptide backbone. The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibrations of the peptide bond, is particularly informative. researchgate.net

The position of the amide I band maximum can distinguish between different secondary structures:

α-helix: ~1650-1658 cm⁻¹

β-sheet: ~1620-1640 cm⁻¹ (low-frequency component) and sometimes a high-frequency component around 1690-1695 cm⁻¹ for antiparallel β-sheets. nih.gov

Random coil: ~1640-1650 cm⁻¹

FTIR has been crucial in demonstrating the transition to a predominantly β-sheet structure upon Aβ fibril formation. nih.gov The presence of a band around 1630 cm⁻¹ is indicative of β-sheets, while a band near 1690 cm⁻¹ can suggest an antiparallel arrangement. nih.gov Recent studies using nanoscale IR spectroscopy have even identified antiparallel β-sheet structures in early-stage Aβ aggregates. nih.gov Isotope-edited FTIR, where one peptide is labeled with ¹³C, can be used to resolve the individual structures of two different peptides in a mixture, providing insights into their mutual structural effects during co-aggregation. acs.org

The following table summarizes the characteristic Amide I peak positions for different secondary structures.

Secondary Structure Characteristic Amide I Peak Position (cm⁻¹)
α-Helix1650 - 1658
Parallel β-Sheet~1630
Antiparallel β-Sheet~1630 and ~1690
Random Coil1640 - 1650

Computational Modeling and Molecular Dynamics Simulations of Beta-Amyloid (10-19)

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by offering detailed, atomistic insights into the conformational dynamics and aggregation pathways of peptides like Aβ(10-19). mdpi.comtandfonline.com

Simulating Conformational Dynamics of Beta-Amyloid (10-19) Monomers

MD simulations can track the movements of every atom in a peptide over time, revealing the landscape of accessible conformations and the transitions between them. mdpi.com For Aβ monomers, simulations have been crucial for understanding their inherent flexibility and the early events that can lead to aggregation. pnas.orgnih.gov

Simulations of Aβ monomers in aqueous solution often show a largely unstructured and dynamic peptide, consistent with experimental data. pnas.orgbiorxiv.org However, these simulations can also capture the formation of transient secondary structures, such as short helices or turns, which may act as intermediates on the pathway to aggregation. nih.govbiorxiv.org For example, long-time MD simulations of Aβ40 have observed the transition from an α-helical conformation to a β-sheet structure, passing through mixed helix/β-sheet intermediates. pnas.org

Investigating Oligomerization Pathways of Beta-Amyloid (10-19)

The aggregation of amyloid-β (Aβ) peptides is a complex process central to the pathology of Alzheimer's disease. frontiersin.org While much research has focused on the full-length Aβ peptides (Aβ1-40 and Aβ1-42), specific fragments have been identified as being particularly important in initiating and promoting aggregation. pnas.org The Beta-Amyloid (10-19) fragment, with the sequence YEVHHQKLVF, has been experimentally shown to form amyloid fibrils and is considered a key amyloidogenic region. oup.com Understanding the pathways through which this fragment oligomerizes is crucial for deciphering the initial steps of amyloid formation.

The formation of a nucleus, a small, unstable aggregate, is a key rate-limiting step in primary nucleation. frontiersin.org Once a nucleus is formed, it can rapidly recruit other monomers in an elongation process, leading to the formation of larger oligomers and protofibrils. frontiersin.orgnih.gov Several factors can influence these early oligomerization events. For instance, interactions with cell membranes, particularly with components like gangliosides, can catalyze the formation of Aβ oligomers. biorxiv.orgmdpi.com

Computational studies and experimental evidence suggest that specific residues within the Beta-Amyloid (10-19) sequence play a critical role in driving oligomerization. The hydrophobic residues, particularly the phenylalanine at position 19 (F19), are thought to be crucial for the initial hydrophobic collapse and subsequent stacking that stabilizes the oligomeric structures. pnas.org Furthermore, electrostatic interactions, such as those involving the charged residues within this sequence, can also contribute to the stability and specific architecture of the resulting oligomers. pnas.org

The oligomerization pathways are not a single, linear process but rather a complex network of competing reactions. nih.gov "On-pathway" oligomers are those that directly lead to the formation of fibrils, while "off-pathway" oligomers represent alternative aggregation states that may or may not be cytotoxic and may not necessarily progress to fibrils. nih.gov The balance between these pathways can be influenced by various environmental factors and the presence of other molecules. frontiersin.org

Table 1: Key Factors Influencing Beta-Amyloid (10-19) Oligomerization

Factor Influence on Oligomerization Supporting Evidence
Hydrophobic Interactions Critical for initial monomer association and stabilization of the oligomer core. pnas.org Studies have highlighted the importance of phenylalanine residues in amyloid-β fibrillogenesis. pnas.org
Electrostatic Interactions Contribute to the specificity and stability of oligomer structures. pnas.org The presence of charged residues (e.g., Lysine, Glutamic acid) influences aggregation. pnas.org
Membrane Composition Ganglioside-rich membranes can act as catalysts for oligomer formation. biorxiv.orgmdpi.com Experimental evidence shows accelerated Aβ aggregation in the presence of GM1 gangliosides. biorxiv.org

| Nucleation | The formation of a stable nucleus is the rate-limiting step for primary oligomerization. frontiersin.org | Kinetic models of Aβ aggregation consistently feature a nucleation-dependent mechanism. frontiersin.orgacs.org |

Predicting Beta-Amyloid (10-19) Fibril Architecture and Stability

The formation of stable, insoluble amyloid fibrils from soluble peptide monomers is a defining characteristic of numerous neurodegenerative diseases. nih.gov The Beta-Amyloid (10-19) fragment is known to be amyloidogenic, meaning it possesses the intrinsic property to form such fibrillar structures. oup.com Predicting the architecture and stability of these fibrils is a significant challenge due to their non-crystalline and insoluble nature, but it is crucial for understanding their pathological role and for designing inhibitors of their formation. oup.com

Computational modeling, in conjunction with experimental techniques like solid-state NMR (ssNMR) and electron microscopy, has provided valuable insights into the structure of amyloid fibrils. frontiersin.orgpnas.org These studies suggest that amyloid fibrils, including those formed from fragments like Beta-Amyloid (10-19), share a common core structure known as the cross-β spine. pnas.orgnih.gov In this arrangement, β-strands run perpendicular to the long axis of the fibril, and adjacent strands are linked by a network of hydrogen bonds. pnas.orgpnas.org

For the Beta-Amyloid (10-19) fragment, predictive models suggest that the peptide adopts a β-strand conformation. plos.org The stability of the resulting fibril is attributed to a combination of forces. Hydrogen bonding between the backbones of the β-strands provides extensive stability along the fibril axis. pnas.org Additionally, side-chain interactions, including hydrophobic packing and electrostatic interactions (salt bridges), are critical for the specific arrangement and tight packing of the β-sheets. pnas.org The phenylalanine residue at position 19 (F19) is particularly important for the stability of fibrils formed from amyloid-β peptides, contributing to inter-sheet stacking through π-π interactions. pnas.org

Several computational approaches are used to predict fibril architecture and stability:

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the peptide and predict how monomers assemble into larger structures. They can also be used to assess the stability of proposed fibril models under different conditions. frontiersin.org

Residue-based Statistical Potentials: These methods predict fibril-forming regions based on the statistical likelihood of amino acid residues to be found in such structures, derived from known protein structures. oup.com

Template-based Modeling: This approach uses known amyloid fibril structures as templates to build models of new fibrils. The stability of the resulting models is then evaluated using energy functions. oup.com

The stability of Beta-Amyloid (10-19) fibrils is not only of theoretical interest but also has practical implications. Highly stable fibrils are resistant to degradation and can persist in tissue for long periods. pnas.org The specific architecture of the fibril can also influence its interaction with other molecules and its potential to seed further aggregation.

Table 2: Predicted Stabilizing Interactions in Beta-Amyloid (10-19) Fibrils

Interaction Type Residues Involved (Predicted) Contribution to Stability
Hydrogen Bonding Backbone atoms of the β-strands Primary stabilizing force along the fibril axis pnas.org
Hydrophobic Packing Valine, Leucine, Phenylalanine Forms a stable hydrophobic core pnas.org
π-π Stacking Phenylalanine (F19) Contributes to inter-sheet stacking and stability pnas.org

| Electrostatic Interactions | Lysine, Glutamic acid, Histidine | Formation of salt bridges between charged residues pnas.org |

Hierarchical Assembly and Aggregation Propensity of Beta-Amyloid (10-19)

The propensity of the Beta-Amyloid (10-19) peptide to aggregate is a fundamental aspect of its role in amyloidogenesis. This process is not a simple, one-step event but rather a hierarchical assembly involving a series of intermediates, from monomers to mature fibrils. frontiersin.orgnih.gov The aggregation propensity is influenced by both the intrinsic properties of the peptide sequence and the surrounding environmental conditions. oup.com

The journey from a soluble monomer to an insoluble fibril begins with a conformational change in the peptide, which exposes aggregation-prone regions. nih.gov The Beta-Amyloid (10-19) sequence contains a high proportion of hydrophobic residues, which is a key determinant of its high aggregation propensity. pnas.org

Oligomerization Kinetics and Mechanisms of Beta-Amyloid (10-19)

The kinetics of oligomerization describe the rate at which monomers assemble into oligomers. This process is typically characterized by a lag phase, during which the initial nucleation events occur, followed by a more rapid elongation phase. nih.govnih.gov The length of the lag phase is inversely related to the concentration of the peptide, indicating that nucleation is a concentration-dependent process. nih.gov

The mechanism of oligomerization can be broadly divided into two main pathways:

Primary Nucleation: This involves the spontaneous formation of a nucleus from monomeric peptides in solution. frontiersin.orgcam.ac.uk This is generally a slow process and is often the rate-limiting step in aggregation. nih.gov

Secondary Nucleation: In this pathway, the formation of new oligomers is catalyzed by the surface of existing fibrils. cam.ac.ukacs.org Monomers can interact with the fibril surface, leading to the formation of new nuclei and a rapid increase in the number of oligomers. cam.ac.ukacs.org This process is thought to be a major contributor to the proliferation of toxic oligomeric species. cam.ac.uk

The kinetics of Beta-Amyloid (10-19) oligomerization can be monitored using various biophysical techniques, such as Thioflavin T (ThT) fluorescence, which detects the formation of β-sheet-rich structures. nih.govplos.org Kinetic data can be fitted to mathematical models to extract rate constants for the different microscopic steps in the aggregation process, such as nucleation and elongation. acs.orgrsc.org

Factors that can modulate the kinetics of oligomerization include pH, temperature, and the presence of co-solutes or surfaces. frontiersin.org For example, the presence of lipid membranes can significantly accelerate the rate of oligomerization by providing a surface for the concentration and conformational change of the peptide. mdpi.com

Table 3: Key Kinetic Parameters in Beta-Amyloid (10-19) Oligomerization

Parameter Description Significance
Lag Time (t_lag) The time before a significant increase in aggregation is observed. Reflects the rate of primary nucleation. nih.gov
Elongation Rate (k_elong) The rate at which monomers are added to existing aggregates. Determines the speed of fibril growth. frontiersin.org

| Critical Concentration | The minimum peptide concentration required for aggregation to occur. | Below this concentration, fibril formation is not favored. nih.gov |

Fibrillogenesis and Self-Assembly of Beta-Amyloid (10-19)

Fibrillogenesis is the process by which oligomers and protofibrils assemble into mature, insoluble fibrils. nih.gov This is a self-assembly process, driven by the thermodynamic favorability of the highly ordered fibrillar state. pnas.org The Beta-Amyloid (10-19) fragment has been shown to readily form fibrils in vitro. oup.com

The self-assembly process is hierarchical. Monomers form oligomers, which then associate to form larger, more elongated structures called protofibrils. These protofibrils can then intertwine and pack together to form the mature fibrils that are characteristic of amyloid deposits. nih.gov

The morphology of the resulting fibrils can be visualized using techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM). acs.orgbiorxiv.org These methods reveal long, unbranched fibrillar structures with a characteristic diameter. biorxiv.org

The self-assembly of Beta-Amyloid (10-19) is highly specific. The peptide sequence contains the necessary information to guide its folding and assembly into the cross-β structure. pnas.org The interplay of hydrophobic and electrostatic interactions, as well as hydrogen bonding, dictates the final architecture of the fibril. pnas.org

Polymorphism and Structural Heterogeneity in Beta-Amyloid (10-19) Aggregates

A growing body of evidence indicates that amyloid fibrils are not uniform structures but can exhibit significant polymorphism. portlandpress.comcapes.gov.br This means that fibrils formed from the same peptide, such as Beta-Amyloid (10-19), can adopt different three-dimensional structures. portlandpress.com This structural heterogeneity can arise from variations in the conditions under which the fibrils are formed, such as pH, temperature, and agitation. capes.gov.br

Polymorphism can manifest in several ways, including:

Differences in the packing of β-sheets: The relative arrangement of the β-sheets that make up the fibril can vary. portlandpress.com

Variations in the conformation of the peptide backbone: The peptide can adopt slightly different folds within the fibril. portlandpress.com

Different arrangements of protofilaments: The number and arrangement of the protofilaments that make up the mature fibril can differ. portlandpress.com

This structural heterogeneity is not limited to mature fibrils but is also observed in oligomeric and prefibrillar aggregates. acs.org Different oligomeric species with distinct structures and toxicities may coexist. nih.govmdpi.com

The existence of different fibril "strains" has been proposed, analogous to prion strains, where distinct fibril structures can propagate themselves and may be associated with different clinical outcomes in disease. capes.gov.br While this has been primarily studied for full-length Aβ, it is plausible that fragments like Beta-Amyloid (10-19) also exhibit such polymorphic behavior.

Techniques like solid-state NMR and cryo-electron microscopy (cryo-EM) are powerful tools for characterizing the structural heterogeneity of amyloid aggregates at the molecular level. nih.govportlandpress.com These studies have revealed subtle but significant differences in the structures of amyloid fibrils derived from different sources or formed under different conditions. schroderlab.orgucl.ac.uk

Table 4: Manifestations of Polymorphism in Amyloid Aggregates

Structural Level Description of Heterogeneity
Oligomers Variation in size, shape, and secondary structure. acs.orgmdpi.com
Protofibrils Differences in the number and twisting of protofilaments. portlandpress.com

| Mature Fibrils | Different packing arrangements of β-sheets and varied peptide conformations. portlandpress.comcapes.gov.br |

Biosynthesis and Proteolytic Processing Pathways Relevant to Beta Amyloid 10 19 Generation

Amyloidogenic Processing of Amyloid Precursor Protein (APP) and its Fragments

The amyloidogenic pathway is the primary route for the generation of amyloid-beta peptides. nih.gov This process involves the sequential cleavage of the type I transmembrane protein, APP, by two key enzymes. nih.gov The products of this pathway include a range of Aβ peptides, which are the precursors for smaller fragments like Beta-Amyloid (10-19).

Role of β-Secretase Cleavage in APP Processing

The first critical step in the amyloidogenic pathway is the cleavage of APP by β-secretase, an aspartyl protease also known as Beta-site APP Cleaving Enzyme 1 (BACE1). frontiersin.orgnih.gov BACE1 cleaves APP at the N-terminus of the Aβ domain, typically between Met-671 and Asp-672 of the APP770 isoform. pnas.org This action releases a large, soluble ectodomain called sAPPβ into the extracellular space and leaves a 99-amino-acid C-terminal fragment (CTF), known as C99, anchored in the membrane. cell-stress.commdpi.com

While the primary β-secretase cleavage site generates the N-terminus of what is considered full-length Aβ (Aβ1-x), BACE1 can also cleave APP at an alternative site. nih.gov Specifically, cleavage between Tyr-10 and Glu-11 of the Aβ sequence has been identified. pnas.org This secondary cleavage activity is significant as it directly produces N-terminally truncated Aβ species, such as Aβ(11-x), which are immediate precursors containing a portion of the (10-19) sequence. acs.org

Furthermore, a BACE1 homolog, BACE2, also participates in APP processing. BACE2 can cleave at the conventional β-site but demonstrates more efficient cleavage within the Aβ domain itself, notably after residues Phe-19 and Phe-20. pnas.org This activity directly generates fragments that terminate at the C-terminal end of the Beta-Amyloid (10-19) sequence.

Involvement of γ-Secretase Complex in APP Cleavage

Following β-secretase cleavage, the membrane-bound C99 fragment becomes the substrate for the γ-secretase complex. cell-stress.com This complex is a multi-subunit protease, with presenilin serving as the catalytic core. nih.gov The γ-secretase performs an intramembrane cleavage of C99, which releases the Aβ peptide into the extracellular space and the APP intracellular domain (AICD) into the cytosol. frontiersin.org

The cleavage by γ-secretase is imprecise, resulting in Aβ peptides of heterogeneous lengths, most commonly ending at amino acid 40 (Aβ40) or 42 (Aβ42). nih.govwikipedia.org These full-length Aβ peptides, once released, are the parent molecules from which fragments like Beta-Amyloid (10-19) can be subsequently generated through the action of other proteases or through further cleavage by enzymes like BACE1 or BACE2 acting on the full-length peptide.

Generation of Specific Amyloid-Beta Fragments Preceding or Containing the (10-19) Sequence

The generation of Beta-Amyloid (10-19) is not a direct product of the canonical β- and γ-secretase pathway but results from variations and subsequent modifications within the amyloidogenic cascade. A variety of N- and C-terminally truncated Aβ species have been identified in biological samples. nih.govtandfonline.com

The formation of fragments containing the (10-19) sequence can occur through several mechanisms:

Alternative BACE1 Cleavage: As noted, BACE1 can cleave after Tyr-10, generating Aβ(11-40/42). nih.govpnas.org These longer fragments contain the latter part of the 10-19 sequence (residues 11-19).

BACE2 Cleavage: BACE2 preferentially cleaves after Phe-19 and Phe-20. pnas.org The action of BACE2 on full-length Aβ (e.g., Aβ1-40) could directly produce fragments such as Aβ(1-19) or Aβ(1-20).

Combined Protease Activity: A fragment like Beta-Amyloid (10-19) could theoretically be generated by the combined action of different proteases. For instance, an aminopeptidase (B13392206) could cleave the initial N-terminal residues from Aβ1-x peptides, while an endopeptidase like BACE2 could perform the C-terminal cut at Phe-19. Mass spectrometry analysis of Aβ peptides incubated with BACE2 has shown distinct peaks corresponding to Aβ(1-19) and Aβ(1-20). pnas.org Similarly, incubation with BACE1 can yield fragments like Aβ(1-10). pnas.org

Table 1: Key Secretases in Amyloidogenic Processing Relevant to Aβ(10-19) Generation

Enzyme Primary Substrate(s) Cleavage Site(s) within Aβ Sequence Resulting Fragments Relevant to Aβ(10-19)
β-Secretase (BACE1) APP, C99, Aβ peptides Between Met-1/Asp1; between Tyr10/Glu11 nih.govpnas.org C99 (precursor to all Aβ), Aβ(11-x) fragments nih.gov
γ-Secretase C99, C83 Imprecise, C-terminal (e.g., positions 38, 40, 42) nih.gov Full-length Aβ peptides (e.g., Aβ1-40, Aβ1-42) nih.gov

| β-Secretase (BACE2) | APP, Aβ peptides | After Phe19, Phe20 pnas.org | Aβ(1-19), Aβ(1-20) pnas.org |

Non-Amyloidogenic Processing of APP

In contrast to the amyloidogenic pathway, the non-amyloidogenic pathway represents a competing processing route for APP that actively prevents the formation of full-length Aβ peptides. plos.org

α-Secretase Activity and Prevention of Amyloid-Beta Formation

The key enzyme in the non-amyloidogenic pathway is α-secretase, a member of the ADAM (a disintegrin and metalloprotease) family, with ADAM10 being the primary α-secretase in the brain. frontiersin.orgmdpi.comwikipedia.org This enzyme cleaves APP within the Aβ domain itself. researchgate.net The predominant α-secretase cleavage site is located between Lys-16 and Leu-17 of the Aβ sequence. frontiersin.org

This single cleavage event precludes the generation of Aβ because it cuts through the middle of the peptide sequence. wikipedia.org This action releases a soluble ectodomain known as sAPPα and leaves an 83-amino-acid C-terminal fragment (C83) in the membrane. frontiersin.org Subsequent cleavage of the C83 fragment by the γ-secretase complex generates a smaller, non-amyloidogenic peptide called p3 (Aβ17-40/42) and the AICD. oatext.com By cleaving at position 16/17, α-secretase activity makes the formation of a fragment containing the complete Beta-Amyloid (10-19) sequence impossible from that particular APP molecule.

Impact of Non-Amyloidogenic Pathway on Beta-Amyloid (10-19) Precursors

The non-amyloidogenic pathway directly limits the generation of Beta-Amyloid (10-19) precursors by reducing the available substrate for the amyloidogenic pathway. Since α-secretase and β-secretase compete for the same substrate (APP), an upregulation of α-secretase activity will necessarily reduce the amount of APP processed by β-secretase. plos.orgoatext.com

This shunting of APP away from β-secretase cleavage leads to a decrease in the production of the C99 fragment. plos.org As C99 is the mandatory precursor for all Aβ species generated by the canonical amyloidogenic pathway, its reduced availability leads to a corresponding decrease in the formation of full-length Aβ peptides (Aβ1-40/42) and N-terminally truncated variants (e.g., Aβ11-x). Consequently, the pool of potential precursors for the Beta-Amyloid (10-19) fragment is significantly diminished.

Table 2: Characterized Aβ Fragments and Precursors Related to the (10-19) Sequence

Fragment Name Generating Enzyme(s) (Putative) Relationship to Aβ(10-19)
Aβ(1-10) BACE1 pnas.org N-terminal precursor fragment
Aβ(11-40/42) BACE1 nih.gov Contains residues 11-19 of the sequence
Aβ(1-19) BACE2 pnas.org Contains the full 10-19 sequence
Aβ(1-20) BACE2 pnas.org Contains the full 10-19 sequence

| p3 (Aβ17-42) | α-Secretase, γ-Secretase oatext.com | Fragment generated by cleavage within the 10-19 sequence |

Compound and Protein Glossary

NameTypeFunction/Relevance
Amyloid Precursor Protein (APP) Transmembrane ProteinParent protein that is cleaved to produce Aβ peptides. wikipedia.org
Beta-Amyloid (Aβ) PeptideA family of peptides central to amyloid plaques. wikipedia.org
Beta-Amyloid (10-19) Peptide FragmentThe specific fragment of interest, derived from Aβ.
α-Secretase (e.g., ADAM10) Enzyme (Metalloprotease)Cleaves APP within the Aβ domain, preventing Aβ formation. frontiersin.orgwikipedia.org
β-Secretase (BACE1, BACE2) Enzyme (Aspartyl Protease)Initiates the amyloidogenic pathway by cleaving APP at the N-terminus of Aβ or within the Aβ sequence. frontiersin.orgpnas.org
γ-Secretase Enzyme Complex (Protease)Performs the final intramembrane cleavage to release Aβ peptides. cell-stress.com
sAPPα Protein FragmentSoluble ectodomain released by α-secretase cleavage. frontiersin.org
sAPPβ Protein FragmentSoluble ectodomain released by β-secretase cleavage. frontiersin.org
C99 (β-CTF) Protein Fragment99-amino-acid membrane-bound fragment; substrate for γ-secretase. cell-stress.com
C83 (α-CTF) Protein Fragment83-amino-acid membrane-bound fragment; product of α-secretase. frontiersin.org
p3 peptide Peptide FragmentNon-amyloidogenic fragment produced from C83. oatext.com
Presenilin ProteinCatalytic subunit of the γ-secretase complex. nih.gov

Subcellular Localization and Trafficking of APP Processing Enzymes Relevant to Beta-Amyloid (10-19) Generation

The generation of the specific Beta-Amyloid (10-19) fragment is intrinsically linked to the spatial and temporal convergence of the Amyloid Precursor Protein (APP) and the enzymes responsible for its cleavage. The subcellular distribution and trafficking of these proteases are therefore critical determinants in the production of this and other Aβ variants.

The primary enzymes implicated in the generation of Beta-Amyloid (10-19) are believed to be isoforms of the β-site APP cleaving enzyme, namely BACE1 and BACE2. BACE1 is recognized for its canonical β-secretase activity, cleaving APP at the N-terminus of the Aβ domain (position 1), but it also possesses a secondary cleavage site, known as the β'-site, at position 10 of the Aβ sequence. mdpi.comresearchgate.netresearchgate.net This β'-cleavage is a key step in initiating the Aβ(10-x) series of fragments. BACE2, a homolog of BACE1, has been shown to cleave APP within the Aβ domain, with prominent cleavage sites at positions 19 and 20. mdpi.comspringermedizin.denih.govresearchgate.netpnas.org The sequential or coordinated action of BACE1 at the β'-site and BACE2 at position 19 would yield the Beta-Amyloid (10-19) peptide.

These enzymes are synthesized in the endoplasmic reticulum (ER) and traffic through the Golgi apparatus. researchgate.netnih.gov However, the primary sites for amyloidogenic processing of APP, including the generation of truncated fragments, are acidic intracellular compartments. pnas.org BACE1 and BACE2 are predominantly localized and active within the trans-Golgi network (TGN), endosomes, and lysosomes, where the acidic environment is optimal for their enzymatic activity. researchgate.netnih.govrupress.org

Endosomal Pathways in Amyloid-Beta Production and Release

The endocytic pathway is a major site for the generation of Aβ peptides. biologists.com Following its synthesis and transport to the plasma membrane, a significant portion of APP is rapidly internalized via clathrin-mediated endocytosis into early endosomes. nih.gov These organelles serve as a crucial sorting station where APP can either be recycled back to the cell surface or trafficked to late endosomes and lysosomes for degradation. nih.govbiologists.com

It is within these endosomal compartments that APP and the processing enzymes, BACE1 and BACE2, are highly concentrated. researchgate.netconicet.gov.ar The acidic pH of endosomes facilitates the catalytic activity of these aspartyl proteases. pnas.org Inhibition of endocytosis has been shown to significantly reduce the production of Aβ, underscoring the central role of this pathway. pnas.org Evidence suggests that the initial β'-cleavage of APP by BACE1 to generate the N-terminus of Aβ(10-19) occurs predominantly in early endosomes. rupress.org The resulting C-terminal fragment would then be available for subsequent cleavage by BACE2, which is also present in these and later endosomal compartments, to release the Aβ(10-19) fragment. springermedizin.denih.gov Once generated within the endosomal system, Aβ fragments can be released into the extracellular space through the fusion of recycling endosomes with the plasma membrane. nih.gov

Exosomal Release of Amyloid-Beta Peptides and their Fragments

An alternative route for the release of intracellularly generated Aβ peptides, including shorter fragments, is through their association with exosomes. diva-portal.orgnih.gov Exosomes are small extracellular vesicles of endosomal origin, formed as intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). nih.gov MVBs are late endosomal compartments that can either fuse with lysosomes to degrade their contents or fuse with the plasma membrane, releasing the ILVs as exosomes into the extracellular environment. nih.govmdpi.com

Research has demonstrated that APP, its cleavage fragments, and the processing enzymes themselves can be sorted into ILVs within MVBs. mdpi.com This suggests that the generation of Aβ fragments could potentially occur within these vesicles. Aβ peptides have been found associated with the surface of exosomes released from various cell types. nih.gov This exosomal pathway represents a mechanism for the cell-to-cell propagation of Aβ and for the clearance of these peptides from the cell. mdpi.com While the specific presence of Beta-Amyloid (10-19) on exosomes has not been explicitly detailed in the literature, the established role of exosomes in transporting a variety of Aβ species strongly suggests that this fragment could also be released via this pathway. diva-portal.orgmdpi.com

Regulatory Mechanisms of Amyloid-Beta (10-19) Production

The production of Beta-Amyloid (10-19) is not a constitutive process but is subject to several layers of regulation that influence enzyme activity, substrate availability, and their subcellular co-localization.

One key regulatory factor is the presence of genetic mutations. Familial Alzheimer's disease (FAD) mutations located near the secretase cleavage sites in APP can significantly alter the processing of the protein. springermedizin.de For instance, some mutations have been shown to change the affinity of secretases for their cleavage sites, leading to an altered profile of Aβ peptides, including an increase in the production of shorter, N-terminally truncated fragments. springermedizin.deresearchgate.net The Flemish mutation (A21G), located near the BACE2 cleavage sites, has been shown to suppress cleavage at positions 19 and 20, thereby altering the generation of related fragments and increasing the rate of accumulation of intraneuronal Aβ. mdpi.com

The expression levels and activity of the processing enzymes are also tightly controlled. Overexpression of BACE1 has been shown to increase the rate of cleavage at the β'-site (position Aβ10), shifting the ratio of Aβ peptides towards those starting at this position. researchgate.netresearchgate.net Conversely, the regulation of BACE2 activity would directly impact the C-terminal cleavage required to generate Aβ(10-19). mdpi.comnih.gov

Cellular trafficking and localization of both APP and the BACE enzymes are critical regulatory points. Factors that influence the trafficking of these proteins into or out of the acidic endosomal compartments where amyloidogenic processing occurs can modulate the production of Aβ fragments. For example, cholesterol levels in cellular membranes have been shown to influence the localization of APP into lipid rafts, where it can interact with β- and γ-secretases. oup.com While the direct impact on BACE2-mediated cleavage is less defined, such lipid-dependent trafficking mechanisms likely play a role in regulating the generation of Aβ(10-19). Furthermore, the interaction of APP with other proteins can affect its endocytosis and subsequent processing. conicet.gov.ar

Finally, the degradation of Aβ peptides is a crucial aspect of regulating their steady-state levels. A variety of proteases, known as Aβ-degrading enzymes (ADEs), are present in different cellular compartments and in the extracellular space. frontiersin.org These include neprilysin, insulin-degrading enzyme (IDE), and various matrix metalloproteinases (MMPs). oup.comfrontiersin.orgnih.gov The activity of these enzymes can be influenced by genetic and environmental factors. A decrease in the efficiency of these clearance mechanisms could lead to the accumulation of various Aβ species, including the (10-19) fragment.

Biological Functions and Interactions of Beta Amyloid 10 19

Physiological Roles of Amyloid-Beta Peptides and Potential Relevance of the (10-19) Fragment

While the broader Aβ peptides (typically 36-43 amino acids) are known for their pathological aggregation, they are also present throughout life in healthy individuals, suggesting they serve beneficial roles. nih.gov These roles include regulating synaptic function, promoting recovery from injury, and protecting against infections. nih.goven-journal.org The specific fragment Aβ(10-19) is a smaller piece of the larger Aβ peptide and its functions are an active area of research.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. nih.gov Aβ peptides are known to be involved in the regulation of synaptic plasticity. At physiological concentrations, Aβ can enhance long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation. en-journal.orgnih.gov Conversely, excessive levels of Aβ can impair LTP and lead to synaptic dysfunction, a hallmark of Alzheimer's disease. nih.govfrontiersin.org

The full-length Aβ peptide interacts with various synaptic components, including NMDA and AMPA receptors, which are critical for synaptic transmission and plasticity. frontiersin.org Aβ can influence the trafficking and function of these receptors, leading to changes in synaptic strength. nih.govfrontiersin.org While direct evidence for the specific role of the Aβ(10-19) fragment in synaptic plasticity is still emerging, its location within the larger Aβ sequence suggests it may contribute to these interactions. The Aβ(16-20) sequence, which is part of the broader Aβ peptide, has been shown to offer protection against excitotoxic neuronal death. en-journal.org

Table 1: Influence of Beta-Amyloid on Synaptic Components

Receptor/ProteinEffect of AβConsequence for Synaptic Plasticity
NMDA Receptors Induces internalization, reduces surface levels. nih.govImpairs LTP. frontiersin.org
AMPA Receptors Can lead to internalization. columbianeuroresearch.orgContributes to synaptic depression.
Post-synaptic density-95 (PSD-95) Reduced levels and degradation. frontiersin.orgDestabilizes synaptic structure.
Nicotinic Acetylcholine Receptors (nAChRs) Modulates receptor activity. en-journal.orgInfluences synaptic plasticity and neuroprotection. en-journal.org

Neurogenesis, the process of generating new neurons, occurs in specific regions of the adult brain and is vital for learning, memory, and brain repair. probiologists.commdpi.com Aβ peptides have demonstrated a complex, often contradictory, role in neurogenesis. Some studies suggest that Aβ can promote the differentiation of neural progenitor cells into neurons. nih.gov This neurogenic effect might be mediated by the stimulation of growth factors. nih.gov

However, other research indicates that high concentrations of Aβ, particularly in the context of Alzheimer's disease, can impair hippocampal neurogenesis. probiologists.comoup.com This impairment can contribute to the cognitive decline seen in the disease. oup.com The parent protein, APP, from which Aβ is derived, plays a well-established role in neurite outgrowth and neuronal adhesion. rcsb.orguniprot.org Specific fragments of APP are known to regulate neurite extension. rcsb.org Given that Aβ(10-19) is a product of APP processing, it may be involved in these neurodevelopmental processes, although its precise contribution remains to be fully elucidated.

A compelling physiological role for Aβ peptides is their function as antimicrobial peptides (AMPs), which are key components of the innate immune system. frontiersin.orgnih.gov Aβ has been shown to exhibit broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses. nih.govplos.org The proposed mechanism involves the binding of Aβ oligomers to microbial cell surfaces, leading to agglutination and entrapment of the pathogens within a network of amyloid fibrils. plos.orgnih.gov

Role in Neurogenesis and Neurite Outgrowth

Molecular Interactions of Beta-Amyloid (10-19) with Cellular Components

The biological effects of the Beta-Amyloid (10-19) fragment are mediated through its interactions with other molecules, particularly proteins.

Understanding the protein-protein interactions of Aβ fragments is crucial to deciphering their function. The larger Aβ peptide is known to interact with a multitude of proteins, influencing various cellular pathways.

A significant interaction of Aβ is with its own precursor, the Amyloid Precursor Protein (APP). nih.gov APP can act as a cell surface receptor for soluble Aβ. nih.gov This binding can initiate intracellular signaling cascades and, in some contexts, lead to cell death. nih.gov The interaction between Aβ and APP appears to be a feedback mechanism, where Aβ can influence APP's processing and expression. nih.gov

Research has shown that soluble Aβ binds to the Aβ region within the full-length APP molecule at the cell surface. nih.gov This interaction can promote the dimerization of APP molecules. nih.gov While studies have focused on the full-length Aβ peptide, it is conceivable that the Aβ(10-19) fragment, as part of this region, participates in this binding. This interaction is significant as it can influence whether APP is cleaved by secretases in a way that produces more Aβ (the amyloidogenic pathway) or in a way that is non-amyloidogenic. nih.gov The binding of Aβ to APP can also impact synaptic function, potentially leading to an imbalance between excitatory and inhibitory signals in neurons. nih.gov

Protein-Protein Interactions of Beta-Amyloid (10-19)

Interaction with Tau Protein and its Phosphorylation

The interplay between beta-amyloid (Aβ) and tau protein is a central aspect of Alzheimer's disease pathology. ijbs.comnih.gov While much of the research has focused on the full-length Aβ peptides (Aβ1-40 and Aβ1-42), the shorter fragment, Beta-Amyloid (10-19), also plays a role in this toxic relationship. Evidence suggests that Aβ can induce the hyperphosphorylation of tau, a protein that normally stabilizes microtubules within neurons. mdpi.com When excessively phosphorylated, tau detaches from microtubules, leading to their disassembly and the formation of neurofibrillary tangles (NFTs), another hallmark of Alzheimer's disease. wikipedia.org

The mechanism by which Aβ, including its fragments, promotes tau phosphorylation involves the activation of certain kinases, which are enzymes that add phosphate (B84403) groups to other proteins. mdpi.com Key kinases implicated in this process include Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). ijbs.comnih.govmdpi.com Aβ can trigger signaling cascades that lead to the activation of these kinases, which then go on to phosphorylate tau at multiple sites. mdpi.com This hyperphosphorylated tau loses its ability to bind to and stabilize microtubules, disrupting essential cellular processes like axonal transport and ultimately contributing to neuronal dysfunction and death. wikipedia.org

Interacting ProteinEffect of Interaction with Beta-AmyloidKey Kinases Involved
Tau ProteinInduces hyperphosphorylation, leading to neurofibrillary tangle formation.GSK-3β, CDK5
Interactions with Secretase Enzymes (α, β, γ)

Beta-amyloid peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (also known as BACE1) and γ-secretase. wikipedia.orgplos.org Conversely, α-secretase cleaves APP within the Aβ sequence, a process that prevents the formation of the full-length, amyloidogenic Aβ peptide. nih.govmdpi.com

The fragment Beta-Amyloid (10-19) is itself a product of APP processing and can also be a substrate for further cleavage. Research indicates that BACE2, a homolog of BACE1, can cleave APP not only at the β-site but also within the Aβ region, specifically after residues Phe-19 and Phe-20. pnas.org This cleavage would generate smaller fragments, including those encompassing the (10-19) sequence.

Interestingly, there is evidence suggesting a feedback loop where Aβ peptides can influence the activity of these secretase enzymes. nih.gov Some studies have shown that Aβ can modulate the lipid environment of the cell membrane, which in turn can affect the activity of the membrane-bound secretase complexes. nih.gov For instance, Aβ-induced changes in membrane fluidity have been linked to an increase in β-secretase cleavage of APP, suggesting that Aβ can stimulate its own production. nih.gov

Secretase EnzymeRole in APP ProcessingInteraction with Beta-Amyloid (10-19) Region
α-SecretaseCleaves within the Aβ sequence, preventing Aβ formation. nih.govmdpi.comCleavage by α-secretase would preclude the formation of the full Aβ(10-19) fragment from intact APP.
β-Secretase (BACE1)Initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain. mdpi.comBACE1 cleavage is upstream of the (10-19) sequence.
BACE2Cleaves APP at the β-site and within the Aβ region, including after Phe-19 and Phe-20. pnas.orgCan directly cleave within the C-terminal portion of the (10-19) sequence.
γ-SecretaseCleaves the C-terminal end of the Aβ peptide from the membrane. wikipedia.orgCleavage by γ-secretase occurs downstream of the (10-19) sequence.
Interactions with Chaperone Proteins

Chaperone proteins, also known as heat shock proteins (HSPs), are crucial for maintaining protein homeostasis by assisting in the proper folding of other proteins and targeting misfolded proteins for degradation. frontiersin.org In the context of neurodegenerative diseases, chaperones play a protective role by interacting with amyloidogenic proteins like Aβ to prevent their aggregation and toxicity. frontiersin.org

Studies have shown that various chaperone proteins can bind to intracellular Aβ. pnas.orgnih.gov In a C. elegans model expressing human Aβ, several chaperone proteins were found to co-immunoprecipitate with Aβ, including members of the HSP70 family and small heat shock proteins like HSP-16. pnas.orgnih.gov This interaction suggests that the cell actively tries to manage the presence of intracellular Aβ. pnas.org

The interaction with chaperones can modulate Aβ metabolism and toxicity. pnas.orgnih.gov For instance, the HSP70 co-chaperone HSP40 has been shown to interact with Aβ oligomers and inhibit their fibrillation. frontiersin.org Similarly, the BRICHOS domain, found in certain chaperone-like proteins, can combat Aβ-mediated cytotoxicity by preventing its aggregation. frontiersin.org Clusterin, another extracellular chaperone, is a potent inhibitor of Aβ amyloid formation. frontiersin.org These interactions highlight the cellular defense mechanisms against the pathological aggregation of Aβ fragments.

Chaperone Protein FamilySpecific ExamplesRole in Interacting with Beta-Amyloid
HSP70 FamilyHSP70, HSC70Bind to intracellular Aβ, potentially modulating its metabolism and toxicity. pnas.orgmdpi.com
Small Heat Shock ProteinsHSP-16 (αB-crystallin-related)Co-localize with intracellular Aβ deposits. pnas.org
HSP40 (HSP70 co-chaperone)DNAJB6Interacts with Aβ oligomers and inhibits their fibrillation. frontiersin.org
Other ChaperonesClusterin, BRICHOS domain-containing proteinsInhibit Aβ aggregation and toxicity. frontiersin.org
Interactions with Other Amyloid-Beta Isoforms and Fragments

Aβ molecules can self-aggregate, and it is believed that misfolded oligomers can act as "seeds," inducing other Aβ molecules to adopt a similar misfolded conformation. wikipedia.org This leads to a chain reaction of aggregation. wikipedia.org The presence of various Aβ fragments can modulate this process. For example, certain fragments might interfere with or, conversely, promote the aggregation of full-length Aβ.

Interactions with Receptors and Signaling Molecules

Beta-amyloid peptides can exert their effects by binding to a variety of cell surface receptors on neurons and other brain cells, such as microglia and astrocytes. mdpi.comfrontiersin.org This binding can trigger intracellular signaling cascades that contribute to synaptic dysfunction and neuroinflammation. frontiersin.org

Several receptors have been identified that bind to Aβ, including the Receptor for Advanced Glycation Endproducts (RAGE), scavenger receptors, and the prion protein (PrPC). nih.govmdpi.com The interaction of Aβ with these receptors can have different outcomes. Some receptors are involved in the clearance of Aβ from the brain, while others mediate its neurotoxic effects. nih.gov

For example, the binding of Aβ oligomers to PrPC can lead to the activation of Fyn kinase, which in turn phosphorylates the NMDA receptor and tau protein, contributing to synaptic impairment. nih.gov RAGE has been shown to mediate the translocation of Aβ across the blood-brain barrier into the brain. mdpi.com Studies using computational modeling have indicated that various Aβ isoforms can form stable complexes with RAGE. mdpi.com The region of Aβ around residues 17-23, which partially overlaps with the (10-19) sequence, appears to be important for this interaction. mdpi.com

Receptor/Signaling MoleculeCellular LocationConsequence of Aβ Interaction
Prion Protein (PrPC)Neuronal cell surfaceTransduces toxic signals of Aβ oligomers, leading to synaptic dysfunction. nih.gov
RAGE (Receptor for Advanced Glycation Endproducts)Endothelial cells, neurons, microgliaMediates Aβ transport into the brain and inflammatory responses. mdpi.com
Scavenger Receptors (e.g., SCARA1, CD36)MicrogliaMediate clearance and phagocytosis of Aβ. mdpi.comnih.gov
Fyn KinaseIntracellularActivated by Aβ-receptor binding, leading to phosphorylation of downstream targets like NMDAR and tau. ijbs.comnih.gov
NMDA ReceptorPostsynaptic membraneAβ binding can lead to excitotoxicity and synaptic depression. ijbs.comnih.gov
Apolipoprotein E (ApoE)ExtracellularBinds to Aβ and influences its clearance and aggregation. nih.govuniprot.org

Interaction with Cellular Membranes and Lipids

The interaction of beta-amyloid peptides with cellular membranes is a critical step in their mechanism of toxicity. nih.gov Aβ is an amphiphilic peptide, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. mdpi.com This property allows it to interact with and insert into the lipid bilayer of cell membranes. mdpi.com

The initial interaction is often electrostatic, with the positively charged residues in Aβ binding to the negatively charged components of the membrane, such as certain phospholipids. mdpi.com This binding can induce conformational changes in the Aβ peptide, promoting a shift towards a β-sheet structure, which is prone to aggregation. mdpi.com

The composition of the lipid membrane can significantly influence the nature and extent of this interaction. plos.org For instance, membranes rich in cholesterol and sphingomyelin (B164518) have been shown to enhance Aβ binding and aggregation. mdpi.com Cholesterol, located in the deeper regions of the lipid bilayer, can interact with the hydrophobic C-terminus of Aβ, pulling the peptide deeper into the membrane and facilitating conformational changes. mdpi.com

This interaction with the membrane can have several detrimental consequences. Aβ can disrupt membrane integrity, alter its fluidity, and form pore-like structures that allow for the unregulated passage of ions. nih.govplos.orgox.ac.uk

Membrane ComponentType of Interaction with Beta-AmyloidConsequence of Interaction
Phospholipids (negatively charged)ElectrostaticInitial binding of Aβ to the membrane surface. mdpi.com
SphingomyelinBindingInitiates the fibrillization process on the cell membrane surface. mdpi.com
CholesterolHydrophobicDrags Aβ deeper into the lipid bilayer, enhancing aggregation. mdpi.commdpi.com
Ganglioside GM1Complex formationPerturbation of the membrane, leading to increased Aβ production. nih.gov

Influence on Ion Homeostasis (e.g., Calcium)

A significant aspect of beta-amyloid's neurotoxicity is its ability to disrupt ion homeostasis, particularly that of calcium (Ca2+). nih.govnih.gov Neurons maintain a very tight regulation of intracellular calcium levels, and disruptions to this balance can trigger a cascade of harmful events, including the activation of cell death pathways. nih.govplos.org

Aβ peptides, including fragments like Aβ(10-19), can lead to an increase in intracellular calcium concentration through several proposed mechanisms. One prominent hypothesis is that Aβ aggregates can form ion-permeable pores or channels in the cell membrane. ox.ac.uknih.govnih.gov These channels allow for an unregulated influx of calcium from the extracellular space into the neuron. nih.gov

Additionally, Aβ can interact with and modulate the activity of existing ion channels and receptors on the cell surface. mdpi.commdpi.com For example, Aβ has been shown to activate NMDA receptors and L-type voltage-gated calcium channels, both of which allow calcium to enter the cell. mdpi.commdpi.com The resulting elevation in intracellular calcium can lead to mitochondrial dysfunction, oxidative stress, and the activation of enzymes that contribute to neuronal damage and apoptosis. nih.govplos.org This disruption of calcium homeostasis is considered an early and critical event in the pathogenesis of Alzheimer's disease. mdpi.com

Modulation of Cellular Signaling Pathways by Beta-Amyloid (10-19)

There is currently a lack of specific research data detailing the direct impact of the Beta-Amyloid (10-19) fragment on kinase activation and broader signal transduction cascades. While full-length Beta-Amyloid is known to activate several kinase enzymes, the specific contribution of the 10-19 region to this function has not been independently characterized. wikipedia.org

The most significant, albeit indirect, known function of the Beta-Amyloid (10-19) region lies in its contribution to oxidative stress, primarily through the actions of the Tyrosine-10 residue.

Research has identified the Tyr-10 residue as a pivotal component in the generation of reactive oxygen species (ROS). frontiersin.org In the presence of transition metals like copper (Cu(II)), the Tyr-10 residue is crucial for driving the catalytic production of hydrogen peroxide (H₂O₂). frontiersin.org The reaction with ROS can lead to the formation of a phenoxy radical of Tyr-10, a state that is associated with neurotoxicity and promotes the cross-linking of tyrosine residues (dityrosines), which in turn accelerates the aggregation of Aβ peptides. frontiersin.org

Furthermore, the Tyr-10 residue is susceptible to modification under conditions of nitrative stress. Nitration of Tyr-10 can enhance the misfolding of the amyloid peptide into β-sheet structures, which leads to the formation and stabilization of toxic oligomeric forms. mdpi.com Studies involving Aβ-heme complexes have also underscored the importance of Tyr-10. Under oxidative and nitrative stress conditions, these complexes can cause the oxidation and nitration of the Tyr-10 residue. nih.govacs.org Mutation of the Tyr-10 residue has been shown to decrease the peroxidase activity of Aβ-heme complexes and inhibit the formation of cross-linked Aβ-heme complexes, highlighting its central role in these oxidative processes. nih.govacs.org

ComponentInteractionEffectReference
Beta-Amyloid (Tyr-10) + Cu(II)Redox cyclingCatalytic production of Hydrogen Peroxide (H₂O₂) frontiersin.org
Beta-Amyloid (Tyr-10) + ROSRadical formationFormation of phenoxy radical, leading to dityrosine (B1219331) cross-links and accelerated aggregation frontiersin.org
Beta-Amyloid (Tyr-10) + RNSNitrationEnhances misfolding into β-sheets and stabilizes toxic oligomers mdpi.com
Aβ-heme complex (Tyr-10)Oxidative/Nitrative StressOxidation and nitration of Tyr-10; mutation of Tyr-10 decreases peroxidase activity nih.govacs.org

Specific data on the role of the Beta-Amyloid (10-19) fragment in modulating inflammatory signaling is not available in the current scientific literature. While full-length Aβ is a known activator of pro-inflammatory pathways in glial cells, the specific contribution of the 10-19 fragment to this process has not been isolated or studied. biorxiv.org

There is no direct evidence from the reviewed scientific literature to suggest a specific role for the Beta-Amyloid (10-19) fragment in the regulation of autophagy or proteasomal degradation pathways. These cellular clearance mechanisms are known to be involved in the processing of full-length Aβ, but the function of the 10-19 sequence in this context remains uncharacterized.

Mechanisms of Amyloid Beta 10 19 Metabolism and Clearance

Enzymatic Degradation of Amyloid-Beta Peptides

The enzymatic degradation of Aβ is a primary clearance pathway, involving several key proteases that cleave the peptide into smaller, non-toxic fragments. oup.com

Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) are two of the most significant enzymes responsible for Aβ catabolism. nih.govfrontiersin.org

Neprilysin (NEP): A zinc metalloendopeptidase, NEP is primarily located on the plasma membrane of neurons. nih.gov It is known to degrade both monomeric and oligomeric forms of Aβ. nih.gov Studies in animal models have shown that a deficiency in NEP leads to increased Aβ levels in the brain. plos.org Conversely, overexpression of NEP reduces Aβ pathology. oup.com NEP cleaves Aβ at multiple sites; however, its preferential cleavage sites are within the mid-region of the full-length peptide, such as between Leu17 and Val18. plos.org There is no specific evidence detailing the cleavage of the Aβ(10-19) fragment by NEP.

Insulin-Degrading Enzyme (IDE): IDE is another major zinc metalloendopeptidase involved in Aβ clearance, capable of degrading a variety of small proteins, including insulin (B600854) and Aβ. pnas.orgtandfonline.com Located in the cytosol, on the cell surface, and in other compartments, IDE's function can be influenced by its substrates; for instance, insulin can competitively inhibit the degradation of Aβ. nih.gov Genetic deletion of IDE in mice results in a significant increase in cerebral Aβ levels. pnas.org IDE also cleaves full-length Aβ at several sites. oup.com Specific studies on the interaction between IDE and the Aβ(10-19) fragment are currently unavailable.

Beyond NEP and IDE, a host of other enzymes contribute to the breakdown of Aβ peptides. oup.comfrontiersin.org These include:

Endothelin-Converting Enzyme (ECE): Like NEP, ECE is a zinc metalloendopeptidase that degrades Aβ. pnas.org

Angiotensin-Converting Enzyme (ACE): This enzyme is also implicated in Aβ degradation. frontiersin.org

Matrix Metalloproteinases (MMPs): MMP-2 and MMP-9, secreted by various brain cells, can degrade fibrillar Aβ. oup.com

Plasmin: This serine protease is capable of cleaving Aβ. oup.com

Cathepsins: Lysosomal proteases such as Cathepsin B and D are involved in the intracellular degradation of Aβ. oup.comnih.gov

The cleavage sites for these enzymes have been mapped on the full Aβ(1-42) sequence. oup.com For example, ECE cleaves between Phe19 and Phe20, and Phe20 and Ala21, which borders the C-terminus of the Aβ(10-19) fragment. However, direct experimental evidence confirming the activity and specificity of these enzymes for the isolated Beta-Amyloid (10-19) peptide is lacking.

Table 1: Major Aβ-Degrading Enzymes and Their General Function

EnzymeGeneral LocationRole in Aβ ClearanceSpecificity for Aβ(10-19)
Neprilysin (NEP) Neuronal plasma membraneDegrades monomeric and oligomeric Aβ.Not specifically studied.
Insulin-Degrading Enzyme (IDE) Cytosol, cell surfaceDegrades insulin and Aβ; subject to competitive inhibition.Not specifically studied.
Endothelin-Converting Enzyme (ECE) Various cellsDegrades Aβ at specific sites.Not specifically studied.
Matrix Metalloproteinases (MMPs) Secreted by glial cells, neuronsDegrade fibrillar Aβ.Not specifically studied.

Role of Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE)

Transport Mechanisms of Amyloid-Beta (10-19) Across Biological Barriers

Transport across biological barriers, particularly the blood-brain barrier (BBB) and the glymphatic system, is another crucial mechanism for clearing Aβ from the brain. nih.govfrontiersin.org

The glymphatic system is a recently discovered macroscopic waste clearance system that facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), promoting the removal of soluble proteins and metabolites from the central nervous system. medrxiv.org This system is particularly active during sleep. medrxiv.orgfrontiersin.org

Studies in animal models have demonstrated that the glymphatic system is responsible for a significant portion of Aβ clearance from the brain parenchyma. frontiersin.org The water channel aquaporin-4 (AQP4), located on astrocytic end-feet, is essential for this process. frontiersin.org Impairment of glymphatic function, which can occur with aging, leads to reduced Aβ clearance and contributes to its accumulation. frontiersin.orgfrontiersin.org While this system is vital for clearing full-length Aβ, its specific role in the transport and clearance of the Aβ(10-19) fragment has not been investigated.

The BBB mediates the bidirectional transport of Aβ. frontiersin.org The net efflux or influx of Aβ is regulated by specific receptors on the endothelial cells of brain capillaries. ahajournals.org

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): LRP1 is a primary receptor responsible for the efflux of Aβ from the brain to the blood. iu.eduresearchgate.net It is located on the abluminal (brain) side of the BBB endothelium. nih.gov Reduced expression or function of LRP1 is associated with decreased Aβ clearance and its accumulation in the brain, a condition observed in both normal aging and disease states. ahajournals.orgoup.com

Receptor for Advanced Glycation End Products (RAGE): RAGE is a multiligand receptor that mediates the influx of circulating Aβ from the blood into the brain. researchgate.netvaincrealzheimer.org It is found on the luminal (blood) side of the BBB. nih.gov Increased expression of RAGE, which can be triggered by high levels of its ligands like Aβ, can exacerbate Aβ accumulation in the brain. nih.govahajournals.org

The balance between LRP1-mediated efflux and RAGE-mediated influx is critical for maintaining Aβ homeostasis. ahajournals.org The binding and transport of the specific Aβ(10-19) fragment by these receptors have not been a subject of direct scientific inquiry.

Table 2: Key Aβ Transporters at the Blood-Brain Barrier

TransporterLocation on BBBPrimary FunctionRole in Transport of Aβ(10-19)
LRP1 Abluminal (brain side)Efflux (brain to blood)Not specifically studied.
RAGE Luminal (blood side)Influx (blood to brain)Not specifically studied.

Role of the Glymphatic System in Amyloid-Beta Clearance

Cellular Uptake and Intracellular Processing of Beta-Amyloid (10-19)

In addition to enzymatic degradation in the extracellular space, Aβ can be taken up by various brain cells, including neurons and glial cells (astrocytes and microglia), for intracellular degradation. frontiersin.orgescholarship.org

The uptake of extracellular Aβ is a complex process that can occur through several mechanisms, including endocytosis. frontiersin.orgpnas.org Receptor-mediated endocytosis is a significant pathway, with receptors like LRP1 and RAGE also playing a role in cellular internalization on neurons and glia, not just at the BBB. frontiersin.orgpnas.org Once internalized, Aβ is typically trafficked to the endosomal-lysosomal system, where it can be degraded by lysosomal proteases like cathepsins. nih.govfrontiersin.org

However, this process can also be pathogenic. The accumulation of Aβ within cells, particularly within lysosomes and mitochondria, can lead to cellular dysfunction. escholarship.orgfrontiersin.orgmdpi.com Research indicates that internalization of Aβ can be a critical early event in disease pathogenesis. escholarship.org Some studies have used non-aggregating fragments like Aβ(1-30) to investigate uptake mechanisms, but specific research focusing on the cellular uptake and subsequent intracellular fate of the Beta-Amyloid (10-19) fragment is absent from the literature. escholarship.org Therefore, it is unknown how this specific fragment is recognized, internalized, and processed by brain cells.

Methodologies for Studying Beta Amyloid 10 19 in Research Models

In Vitro Experimental Models for Beta-Amyloid (10-19) Research

In vitro models are indispensable for dissecting the molecular and cellular behaviors of Beta-Amyloid (10-19) in a controlled environment. These systems allow for detailed analysis of its production, secretion, aggregation, and interactions.

Cell Culture Models for Production and Secretion Studies

Cell culture systems are fundamental for studying the generation and release of amyloid-beta fragments. While much of the research focuses on longer Aβ peptides like Aβ(1-40) and Aβ(1-42), the principles and models are adaptable for studying shorter fragments like Beta-Amyloid (10-19).

Researchers often utilize cell lines that have been genetically modified to overexpress APP, particularly with mutations linked to familial Alzheimer's disease, to enhance the production of various Aβ fragments. mdpi.compnas.org A commonly used cell line is the Chinese hamster ovary (CHO) cell line expressing the V717F APP variant (7PA2 cell line). mdpi.comnih.gov Human embryonic kidney (HEK293) cells are also frequently employed for their high transfection efficiency and robust protein expression. pnas.org

The production of Aβ peptides, including N-terminally truncated forms, is a byproduct of normal cellular metabolism of APP. pnas.org The process involves sequential cleavage of APP by enzymes known as secretases. nih.gov While α-secretase cleaves within the Aβ sequence, precluding the formation of full-length Aβ, β-secretase and γ-secretase are responsible for its generation. pnas.org Studies have shown that even in normal cellular metabolism, various Aβ peptides are constitutively released into the culture medium. pnas.org

N-terminally extended Aβ-containing fragments have also been detected in the conditioned medium of cell cultures like the 7PA2 cells. nih.gov These findings highlight the complexity of APP processing and the variety of secreted Aβ-related peptides that can be studied using cell culture models. nih.govacs.org

Table 1: Common Cell Lines for Aβ Production Studies

Cell LineDescriptionKey Features
CHO (Chinese Hamster Ovary) A widely used mammalian cell line for protein production.Often stably transfected with mutant human APP to increase Aβ secretion. The 7PA2 line is a notable example. mdpi.comnih.gov
HEK293 (Human Embryonic Kidney) A human cell line known for its high transfectability.Used for transient or stable expression of APP to study Aβ production and processing. pnas.org
SH-SY5Y (Human Neuroblastoma) A human cell line with neuronal characteristics.Provides a more neuron-like environment to study Aβ production and its effects. plos.org
Induced Pluripotent Stem Cells (iPSCs) Stem cells derived from patient or healthy donor cells.Can be differentiated into neurons and other brain cells, offering a patient-specific model for studying Aβ production. nih.gov

Synthetic Peptide Studies and Reconstitution Assays

The chemical synthesis of specific Aβ fragments, such as Beta-Amyloid (10-19), allows for precise and controlled experiments. frontiersin.org Synthetic peptides are crucial for investigating the intrinsic properties of the fragment without the confounding variables of a complex cellular environment.

These studies often involve reconstituting the synthetic peptide in aqueous solutions to study its behavior. nih.gov Researchers can then analyze its aggregation properties, conformational changes, and interactions with other molecules. frontiersin.orgacs.org Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry are used to purify and characterize the synthetic peptides, ensuring their identity and purity before use in subsequent assays. frontiersin.orgnih.gov

Reconstitution assays are also employed to study the enzymatic cleavage of Aβ peptides. For instance, researchers have used synthetic peptides to investigate their degradation by various proteases. nih.gov

Biophysical Assays for Aggregation and Interaction Studies

A variety of biophysical techniques are employed to study the aggregation kinetics and structural characteristics of amyloid peptides, including fragments like Beta-Amyloid (10-19).

The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of β-sheet-rich structures, which are characteristic of amyloid fibrils. pnas.orgacs.org An increase in ThT fluorescence intensity over time indicates peptide aggregation. plos.orgacs.org

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques that allow for the direct visualization of the morphology of peptide aggregates at the nanoscale. plos.orgnih.gov These methods can reveal the presence of oligomers, protofibrils, and mature fibrils.

Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of the peptide in solution, providing information on whether it exists in a random coil, alpha-helical, or beta-sheet conformation. acs.org

Dynamic Light Scattering (DLS) can be used to determine the size distribution of peptide aggregates in solution, helping to distinguish between monomers, oligomers, and larger assemblies. plos.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides in a solution state. Early NMR studies on a 26-amino acid fragment of Aβ (Aβ 10-35) revealed a collapsed coil structure. wikipedia.org

In Vivo Animal Models (Non-Human) for Beta-Amyloid (10-19) Research

Animal models are essential for studying the effects of Beta-Amyloid (10-19) in a complex, living organism, providing insights into its potential role in physiological and pathological processes.

Acute and Chronic Administration Models for Studying Beta-Amyloid (10-19) Effects

In addition to transgenic models, researchers use models where synthetic Aβ peptides are directly administered to animals to study their acute and chronic effects. xiahepublishing.comacs.org This approach allows for the investigation of the specific effects of a particular Aβ fragment, such as Beta-Amyloid (10-19), in a controlled manner.

Peptides can be administered through various routes, including intracerebroventricular (ICV) or direct intra-hippocampal injections. acs.orgmdpi.com These studies have shown that the injection of Aβ peptides can induce memory impairments and other pathological changes in rodents. mdpi.comscienceopen.com

Chronic infusion models have also been developed to study the long-term consequences of elevated Aβ levels. scienceopen.com Furthermore, some studies have explored the effects of oral administration of Aβ peptides on gut microbiota, suggesting that Aβ can have effects beyond the central nervous system. frontiersin.org The use of well-characterized Aβ preparations is crucial for the reliability and reproducibility of these studies. mdpi.com

Behavioral and Neurophysiological Assessments in Animal Models

Behavioral and neurophysiological assessments in animal models are crucial for understanding the in vivo effects of amyloid peptides on cognitive function and neural activity. Typically, these studies involve transgenic animal models that overexpress human Amyloid Precursor Protein (APP) or the administration of specific Aβ fragments. aginganddisease.orgnih.gov Rodent models, including mice and rats, are evaluated using a battery of behavioral tests to assess learning, memory, and cognitive deficits. mdpi.com

While comprehensive studies focusing solely on the behavioral impact of the Aβ(10-19) fragment are not prominent in published research, the established methodologies would be applicable. For instance, intracerebroventricular (ICV) injection of a peptide into animal models is a standard method to study its direct effects on the brain. aginganddisease.org Following administration, cognitive functions could be assessed using tasks such as:

Morris Water Maze (MWM): To evaluate spatial learning and memory. mdpi.comrcsb.org

Y-Maze or T-Maze: To assess spatial working memory. mdpi.com

Novel Object Recognition (NOR): To test recognition memory. mdpi.com

Fear Conditioning: To measure associative learning and memory. mdpi.comnih.gov

Neurophysiological assessments would complement behavioral data by providing insights into the underlying neural circuit dysfunctions. Techniques such as in vivo electrophysiology could be used to record neuronal activity and synaptic plasticity, particularly long-term potentiation (LTP), which is a cellular correlate of learning and memory and is known to be inhibited by longer Aβ peptides. nih.govpnas.org

Table 1: Representative Behavioral Tests for Assessing Cognitive Function in Animal Models

Test NameCognitive Function AssessedTypical Observation with Pathogenic Aβ
Morris Water MazeSpatial Learning & MemoryIncreased latency to find the hidden platform
Y-Maze AlternationSpatial Working MemoryReduced spontaneous alternation percentage
Novel Object RecognitionRecognition MemoryFailure to discriminate between novel and familiar objects
Contextual Fear ConditioningAssociative Memory (Hippocampal)Reduced freezing behavior in the conditioned context

Advanced Analytical Techniques for Detection and Quantification of Beta-Amyloid (10-19) in Research

The precise detection and quantification of specific Aβ fragments are fundamental to understanding their biochemical roles. A variety of sophisticated analytical methods are employed for this purpose.

Mass Spectrometry-Based Methods for Isomer and Fragment Analysis

Mass spectrometry (MS) is a powerful and highly specific technique for the identification and quantification of Aβ peptides in complex biological samples like cerebrospinal fluid (CSF) and brain tissue homogenates. nih.govd-nb.info Methods combining immunoprecipitation (IP) with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allow for the precise measurement of different Aβ isoforms. waters.comoup.com

For the Aβ(10-19) fragment, an LC-MS/MS approach would be ideal. This method involves:

Sample Preparation: Extraction of peptides from the biological matrix.

Immunoprecipitation (Optional): Use of an antibody that recognizes an epitope within the 10-19 sequence to selectively isolate the fragment. oup.com

Chromatographic Separation: Separation of the peptide from other molecules using liquid chromatography.

Mass Analysis: Ionization of the peptide and its fragmentation, followed by detection of the parent and fragment ions. This provides high confidence in identification and allows for precise quantification, often using isotopically labeled internal standards. waters.com

This technique would be capable of distinguishing Aβ(10-19) from other Aβ fragments and quantifying its absolute concentration. medrxiv.org

Immunoassays and ELISA Techniques for Beta-Amyloid (10-19) Detection

Enzyme-Linked Immunosorbent Assays (ELISA) are a common, high-throughput method for quantifying proteins in biological fluids. thermofisher.com A sandwich ELISA for Aβ(10-19) would require two antibodies that bind to different epitopes within this 10-amino-acid sequence. However, given the short length of the peptide, developing such an assay can be challenging.

A more feasible approach would be a competitive ELISA. In this format, a known amount of synthetic Aβ(10-19) is coated onto a microplate. The sample containing an unknown amount of Aβ(10-19) is then mixed with a specific antibody and added to the plate. The Aβ(10-19) in the sample competes with the coated peptide for antibody binding. The amount of antibody that binds to the plate is inversely proportional to the concentration of Aβ(10-19) in the sample. nih.gov

Highly sensitive immunoassay platforms, such as Meso Scale Discovery (MSD) or the Singulex Erenna system, utilize electrochemiluminescence to achieve sub-picogram per milliliter detection limits for Aβ peptides and could be adapted for the Aβ(10-19) fragment, provided specific antibodies are available. nih.govnih.govmesoscale.com

High-Resolution Imaging Techniques for Beta-Amyloid (10-19) Aggregates in Tissue Models (e.g., Cryo-EM, AFM)

High-resolution imaging techniques are essential for visualizing the morphology and structure of amyloid aggregates.

Atomic Force Microscopy (AFM): AFM is used to image the surface topography of Aβ aggregates at the nanoscale. nih.gov It can be performed in situ in physiological fluids, allowing for real-time observation of the aggregation process, from small oligomers to mature fibrils. pnas.org If the Aβ(10-19) fragment were to form aggregates, AFM could characterize their size, shape, and growth kinetics. nih.govmdpi.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary tool for determining the high-resolution atomic structure of amyloid fibrils. schroderlab.orgbiorxiv.orgnih.gov Samples are flash-frozen in vitreous ice, preserving their native structure, which is then reconstructed from thousands of 2D images. rcsb.org This technique has revealed the detailed molecular architecture of fibrils formed from Aβ(1-40) and Aβ(1-42). rcsb.org While there are no published Cryo-EM structures specifically for Aβ(10-19) aggregates, this method would be the gold standard for determining their structure if they form ordered fibrils.

Table 2: Comparison of High-Resolution Imaging Techniques for Amyloid Aggregates

TechniquePrincipleInformation GainedResolution
Atomic Force Microscopy (AFM) A sharp tip scans the sample surface to create a topographical map.Aggregate morphology, size (height, width), real-time aggregation kinetics.Nanometer scale
Cryo-Electron Microscopy (Cryo-EM) Transmission electron microscopy of flash-frozen samples in their native state.3D structure of fibril polymorphs, protofilament arrangement, molecular fold.Near-atomic to atomic (Å)

Electrophysiological Measurements in Model Systems

Electrophysiology is used to measure the functional impact of Aβ peptides on neurons and synapses. nih.gov The primary technique is patch-clamp recording from individual neurons in brain slices or cell cultures. This method can assess changes in:

Synaptic Transmission: Measuring excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) to see if Aβ(10-19) enhances or depresses communication between neurons.

Synaptic Plasticity: Evaluating the effect on Long-Term Potentiation (LTP) and Long-Term Depression (LTD), the cellular mechanisms underlying memory formation. Longer Aβ species are well-known to inhibit LTP. pnas.org

Neuronal Excitability: Assessing the neuron's intrinsic properties, such as its resting membrane potential, input resistance, and action potential firing patterns, in response to the peptide. frontiersin.org

Future Directions and Emerging Research Avenues for Beta Amyloid 10 19

Elucidating the Precise Physiological Functions of Beta-Amyloid (10-19)

While the broader beta-amyloid peptide is often viewed as a byproduct of Amyloid Precursor Protein (APP) metabolism with no normal function, emerging evidence suggests that Aβ peptides may have physiological roles. apexbt.comwikipedia.org These can include regulating cholesterol transport, acting as transcription factors, and having antimicrobial and pro-inflammatory activities. apexbt.comwikipedia.org However, the specific functions of the Aβ(10-19) fragment remain largely undefined.

Future research must focus on delineating the precise physiological roles of Aβ(10-19). Key research questions include:

Does Aβ(10-19) interact with specific receptors or molecules under normal physiological conditions?

Does it play a role in synaptic activity, similar to how full-length Aβ has been shown to provide negative feedback on hippocampal neurons? nih.gov

Could Aβ(10-19) be involved in the physiological regulation of metal ion homeostasis, a process known to be disrupted in Alzheimer's disease? mdpi.comnih.gov

Answering these questions will be crucial to re-evaluating the view of Aβ fragments as purely toxic entities and understanding their potential contributions to normal brain function. nih.gov

Understanding the Role of Beta-Amyloid (10-19) in Disease Pathogenesis at a Molecular Level

A central avenue of future investigation is to clarify the molecular mechanisms by which Aβ(10-19) may contribute to disease. The interaction between beta-amyloid peptides and metal ions like copper (Cu), zinc (Zn), and iron (Fe) is known to be a critical factor in aggregation and toxicity. nih.govnih.gov These metal ions, found in high concentrations in amyloid plaques, can catalyze the formation of toxic Aβ assemblies and generate reactive oxygen species (ROS), leading to oxidative stress. mdpi.comnih.govrsc.org

The Aβ(10-19) sequence, YEVHHQKLVF, contains two histidine residues (His13 and His14) which are known coordination sites for Cu(II) and Zn(II) ions. innovagen.cominnovagen.comrsc.org This interaction can alter the peptide's aggregation profile and redox activity. rsc.org

Key areas for future molecular research include:

Metal-Induced Aggregation: Investigating how the binding of different metal ions specifically to the Aβ(10-19) fragment influences its conformational state and propensity to aggregate.

Redox Activity and Oxidative Stress: Determining if Aβ(10-19)-metal complexes are redox-active and contribute to the production of ROS, a key element of neuronal damage. rsc.org

Interaction with Other Aβ Fragments: Exploring whether Aβ(10-19) interacts with other, more aggregation-prone Aβ peptides, potentially seeding or modulating the formation of larger toxic oligomers and fibrils. The N-terminal domain of Aβ is thought to be important in the transition from soluble aggregates to insoluble plaques. plos.org

Table 1: Potential Molecular Interactions of Beta-Amyloid (10-19) in Disease

Interacting Molecule Potential Effect on Aβ(10-19) Implication in Pathogenesis
Copper (Cu) Ions Binds to Histidine residues; may alter conformation. rsc.org Potential to catalyze toxic aggregation and generate ROS. nih.govrsc.org
Zinc (Zn) Ions Binds to Histidine residues; influences aggregation. mdpi.comnih.gov Can modulate Aβ aggregation and is implicated in plaque formation. nih.gov
Other Aβ Peptides May act as a seed or modulator for larger aggregates. Could influence the rate and nature of toxic oligomer formation. plos.org
Proteolytic Enzymes Substrate for cleavage by enzymes like MMP-2. apexbt.com May regulate the local concentration and activity of the fragment.

Development of Novel Research Tools and Methodologies for Beta-Amyloid (10-19) Studies

Advancing our understanding of Aβ(10-19) requires the development of more sophisticated and specific research tools. The study of amyloid peptides has benefited from techniques like surface plasmon resonance (SPR) to analyze interactions with metal ions and phage display to identify specific binding peptides. nih.govplos.org

Future progress will depend on:

Specific Antibodies and Probes: Creating monoclonal antibodies and molecular probes that can selectively detect and quantify the Aβ(10-19) fragment in complex biological samples, distinguishing it from full-length Aβ and other fragments.

Advanced Imaging Techniques: Utilizing high-resolution imaging technologies to visualize the localization of Aβ(10-19) within cells and tissues, and to observe its interaction with cellular components and other amyloid species in real-time.

In Vitro and In Vivo Models: Developing cell culture systems and animal models that specifically express or are treated with the Aβ(10-19) fragment to study its unique effects on neuronal health and function, separate from the confounding effects of larger Aβ peptides. Engineered binding proteins, such as Affibody molecules, that can sequester specific Aβ regions could be adapted for this purpose. plos.org

Integration of Omics Data for Comprehensive Pathway Analysis Involving Beta-Amyloid (10-19)

A systems-level understanding of Aβ(10-19)'s role necessitates the integration of various "omics" data. This includes genomics, transcriptomics, proteomics, and metabolomics. By analyzing how the presence of Aβ(10-19) affects these global datasets, researchers can construct comprehensive models of the cellular pathways it influences.

For instance, proteomic analysis could identify proteins that are differentially expressed or post-translationally modified in the presence of Aβ(10-19), revealing novel interaction partners and downstream signaling cascades. Metabolomic studies could uncover shifts in cellular metabolism resulting from Aβ(10-19)-induced stress or signaling. This integrated approach will be essential for moving beyond single-molecule interactions to a holistic view of the fragment's biological impact.

Cross-Disciplinary Approaches to Beta-Amyloid (10-19) Research

The complexity of beta-amyloid's role in health and disease demands collaboration across multiple scientific disciplines.

Biophysics and Structural Biology: To precisely define the three-dimensional structures of Aβ(10-19) monomers and oligomers, both alone and in complex with metal ions or other molecules.

Inorganic Chemistry: To fully characterize the coordination chemistry of metal ions with the Aβ(10-19) fragment and to design potential therapeutic chelating agents that could mitigate metal-induced toxicity. rsc.orgrsc.org

Computational Biology and Bioinformatics: To model the aggregation dynamics of Aβ(10-19) and predict its interactions with other biomolecules, guiding wet-lab experimentation.

Neuroscience and Cell Biology: To investigate the effects of Aβ(10-19) on neuronal signaling, cell viability, and inflammatory pathways in the brain. apexbt.com

By fostering these cross-disciplinary collaborations, the scientific community can accelerate the pace of discovery and gain a more complete and nuanced understanding of the specific contributions of the Beta-Amyloid (10-19) fragment to neurodegenerative disease.

Q & A

Q. How can computational modeling predict Beta-Amyloid (10-19) docking sites on synaptic receptors?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with flexible side-chain sampling to screen against NMDA or AMPA receptor structures. Validate top poses via alanine scanning mutagenesis and electrophysiology (e.g., patch-clamp recordings of receptor currents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.